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Compound of Interest

Compound Name: Trabedersen

Cat. No.: B15361751

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the treatment schedules and
experimental protocols for Trabedersen (also known as OT-101 and AP 12009) as investigated
in Phase | and Phase Il clinical trials. Trabedersen is a synthetic phosphorothioate antisense
oligodeoxynucleotide designed to specifically inhibit the production of transforming growth
factor-beta 2 (TGF-2), a cytokine implicated in tumor growth, metastasis, and
immunosuppression.[1][2]

Mechanism of Action

Trabedersen is an 18-mer antisense oligodeoxynucleotide that is complementary to the
messenger RNA (MRNA) of human TGF-2. By binding to the TGF-f2 mRNA, Trabedersen
prevents its translation into protein, thereby reducing the levels of TGF-2.[1][2]
Overexpression of TGF-2 is a characteristic of many advanced cancers and is associated with
poor prognosis.[3][4] By inhibiting TGF-2, Trabedersen aims to counteract tumor-induced
immunosuppression, inhibit tumor cell proliferation and migration, and reduce angiogenesis.[1]
[3] This mechanism allows the host's immune system to better recognize and attack cancer
cells.

TGF-B2 Signaling Pathway and Trabedersen Inhibition
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Caption: TGF-[2 signaling pathway and the inhibitory action of Trabedersen.

Phase l/ll Clinical Trial Data for Intravenous
Administration (P001 Study)

An open-label, multicenter, dose-escalation Phase /1l study (P001, NCT00844064) was
conducted to evaluate the safety, tolerability, pharmacokinetics, and efficacy of intravenously
administered Trabedersen in patients with advanced solid tumors known to overproduce TGF-
B2, such as pancreatic cancer, malignant melanoma, and colorectal carcinoma.[3][5]

Treatment Schedules and Dose Escalation

Two primary intravenous treatment schedules were investigated.[3][4]

Table 1: Intravenous Trabedersen Treatment Schedules and Doses
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Dosi Dose Range Maximum Recommended
osin
Schedule Reqi 2 Investigated Tolerated Dose Phase Il Dose
egimen
4 (mgiméiday)  (MTD) (mgim?iday)

7 days on, 7 -
Schedule 1 40, 80, 160 160 mg/mz/day Not specified

days off

4 days on, 10 140, 190, 250,
Schedule 2 Not reached 140

days off 330

Data compiled from multiple sources.[3]

Experimental Protocol: Intravenous Administration

1. Patient Population:

« Inclusion Criteria: Adult patients with advanced (Stage 1lI/IV) pancreatic adenocarcinoma,
malignant melanoma, or colorectal carcinoma who are not or no longer amenable to
established therapies.[3][5] Patients were required to have at least one measurable lesion
and a Karnofsky Performance Status (KPS) of at least 80%.[3] Adequate organ function was

also a prerequisite.

o Exclusion Criteria: Patients with brain metastases, recent anti-tumor radiation therapy (within
12 weeks), tumor surgery (within 4 weeks), or other anti-tumor therapies (within 2 weeks)
were excluded. Pregnant or lactating females were also excluded.

2. Drug Administration:

o Trabedersen was administered as a continuous intravenous infusion for the duration of the
"on" period of each cycle (either 4 or 7 days).[3][4]

o Treatment was administered for up to 10 cycles.[3]
3. Study Endpoints:
e Primary Endpoints: Maximum Tolerated Dose (MTD) and Dose Limiting Toxicities (DLTs).[1]

e Secondary Endpoints: Safety, tolerability, pharmacokinetics, and efficacy.[1]
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Experimental Workflow: P001 Intravenous Study
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Caption: Workflow for the P0OO1 intravenous Trabedersen clinical trial.

Phase l/ll Clinical Trial Data for Intratumoral
Administration (High-Grade Glioma)

A randomized, open-label, active-controlled, dose-finding Phase 1lb study evaluated the
efficacy and safety of Trabedersen administered intratumorally via convection-enhanced
delivery (CED) in patients with recurrent or refractory high-grade glioma (anaplastic
astrocytoma or glioblastoma multiforme).

Treatment Schedule and Dosing

Table 2: Intratumoral Trabedersen Treatment Schedule and Doses
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Parameter Details

Recurrent/refractory anaplastic astrocytoma
Patient Population (WHO Grade Ill) or glioblastoma multiforme
(WHO Grade V)

Dose Levels 10 puM and 80 puM

14 days total: 7 days of continuous Trabedersen

Treatment Cycle infusion followed by 7 days of isotonic saline
infusion
Number of Cycles Up to 11 cycles

Intratumoral convection-enhanced delivery
(CED)

Administration Method

Data sourced from a Phase Ilb study.

Experimental Protocol: Intratumoral Administration

[EEN

. Patient Population:

 Inclusion Criteria: Male or female patients aged 18 to 75 with a confirmed diagnosis of
recurrent/refractory anaplastic astrocytoma or glioblastoma. Patients were required to have a
Karnofsky Performance Status (KPS) of >70%.

e Exclusion Criteria: Included tumor surgery within the last 2 weeks, radiotherapy within 8
weeks, or chemotherapy within 4 weeks.

2. Drug Administration:

+ Trabedersen was administered intratumorally using convection-enhanced delivery (CED) via
a subcutaneous port access system connected to an external pump.

e The infusion flow rate for Trabedersen was 4 pL/min for 7 days, followed by isotonic saline
at a flow rate of 1 uL/min for the subsequent 7 days.
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The total dose per cycle was 2.48 mg for the 10 uM group and 19.81 mg for the 80 pM
group.

w

. Study Endpoints:

Primary Endpoint: Tumor control rate at 6 months.

Secondary Endpoints: Response at further timepoints, overall survival, and safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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